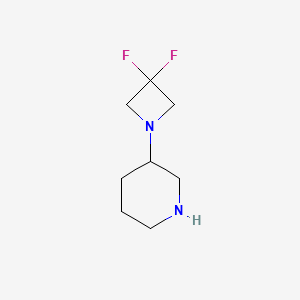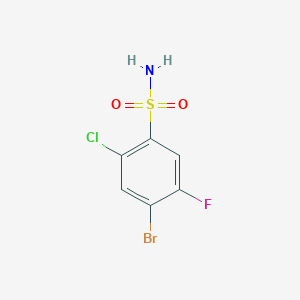
(4-(Thietan-3-ylamino)cyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Thietan-3-ylamino)cyclohexyl)methanol is a chemical compound that features a cyclohexyl ring substituted with a thietan-3-ylamino group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thietan-3-ylamino)cyclohexyl)methanol typically involves the following steps:
Formation of the Thietan-3-ylamino Group: This can be achieved by reacting a suitable thietane derivative with an amine under controlled conditions.
Cyclohexyl Ring Substitution: The thietan-3-ylamino group is then introduced to a cyclohexyl ring through a substitution reaction.
Introduction of the Methanol Group: Finally, the methanol group is added to the cyclohexyl ring, often through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Thietan-3-ylamino)cyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups or the cyclohexyl ring.
Substitution: The thietan-3-ylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-(Thietan-3-ylamino)cyclohexyl)methanol would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function and signaling pathways.
Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Thietan-3-ylamino)cyclohexyl)ethanol: Similar structure with an ethanol group instead of methanol.
(4-(Thietan-3-ylamino)cyclohexyl)propane: Similar structure with a propane group instead of methanol.
Uniqueness
(4-(Thietan-3-ylamino)cyclohexyl)methanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H19NOS |
|---|---|
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
[4-(thietan-3-ylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C10H19NOS/c12-5-8-1-3-9(4-2-8)11-10-6-13-7-10/h8-12H,1-7H2 |
InChI-Schlüssel |
BCFVRDJXIVXGHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CO)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)






![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)





![tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15227271.png)
